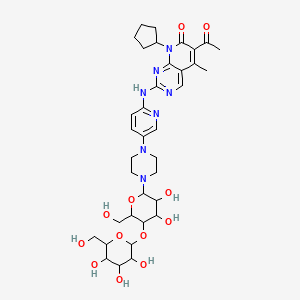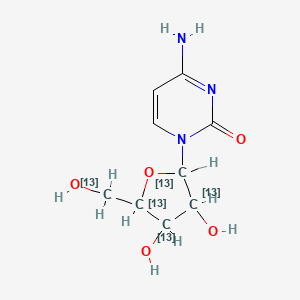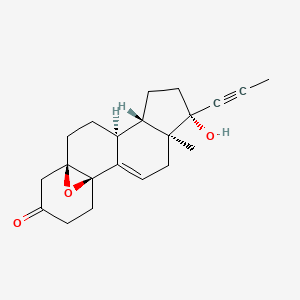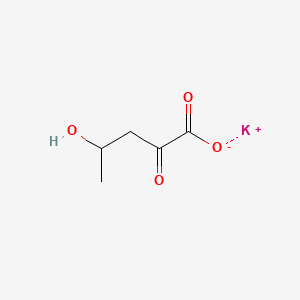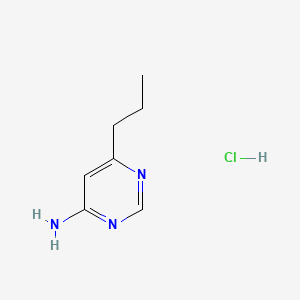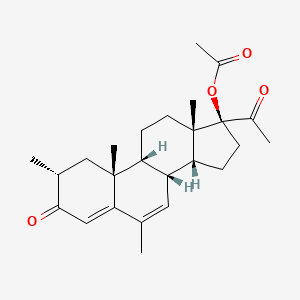
tert-Butyldimethylsilyloxy-5-aza-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is a chemical compound used as an intermediate in the synthesis of metabolites of azadeoxycytidine, which is known for its neoplasm inhibitory properties. The molecular formula of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is C14H26N4O4Si, and it has a molecular weight of 342.47 g/mol.
Vorbereitungsmethoden
The synthesis of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine involves several steps. One common method includes the protection of the hydroxyl group of 5-aza-2’-deoxycytidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce different functional groups.
Deprotection: The tert-butyldimethylsilyl group can be removed using tetrabutylammonium fluoride (TBAF) or acidic conditions to yield the free hydroxyl compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is primarily used in scientific research as an intermediate in the synthesis of azadeoxycytidine metabolites. These metabolites have shown potential as neoplasm inhibitors, making them valuable in cancer research. Additionally, the compound is used in studies related to DNA methylation and epigenetics, as it can influence gene expression and genomic stability .
Wirkmechanismus
The mechanism of action of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine involves its conversion to azadeoxycytidine metabolites, which inhibit DNA methyltransferases . These enzymes are responsible for adding methyl groups to cytosine residues in DNA, leading to gene silencing. By inhibiting these enzymes, the compound can reactivate silenced tumor suppressor genes, thereby exerting its anti-neoplastic effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is similar to other cytosine analogs such as azacytidine and decitabine . These compounds also inhibit DNA methyltransferases and are used in the treatment of myelodysplastic syndrome and acute myeloid leukemia . tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is unique in its specific use as an intermediate for synthesizing azadeoxycytidine metabolites, which have distinct properties and applications in cancer research.
Similar Compounds
Azacytidine (AzaC): A cytosine analog used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.
Decitabine (AzadC): Another cytosine analog with similar applications as azacytidine.
5-Aza-2’-deoxycytidine (AzaD): A compound used as a DNA methylation inhibitor in various research studies.
Eigenschaften
Molekularformel |
C25H34O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[(2R,8R,9R,10R,13S,14R,17S)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18-,19-,20-,23-,24+,25-/m1/s1 |
InChI-Schlüssel |
AQMUMBCTNJGBGC-QABRXCAGSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@]2([C@@H]3CC[C@]4([C@@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@]4(C(=O)C)OC(=O)C)C)C |
Kanonische SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)
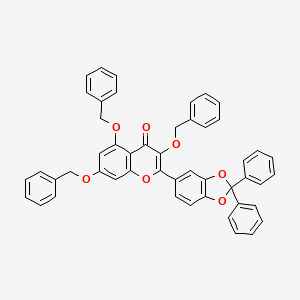
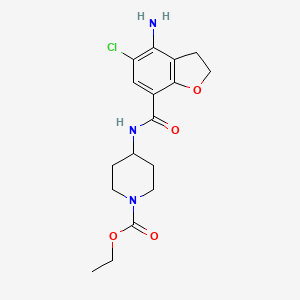

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)

